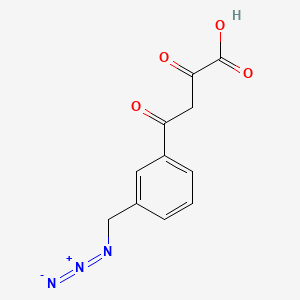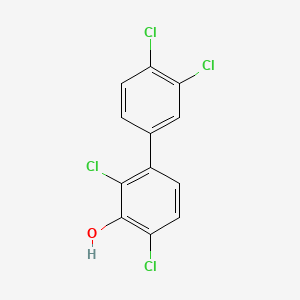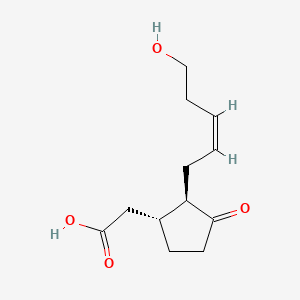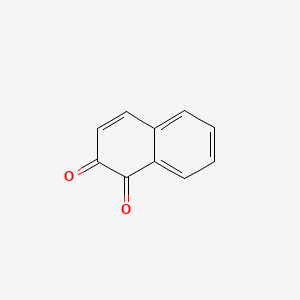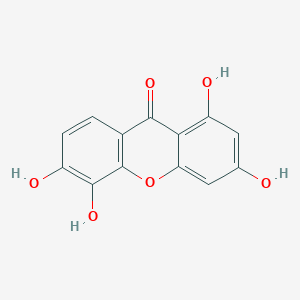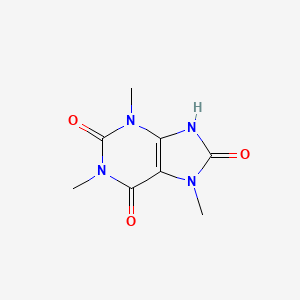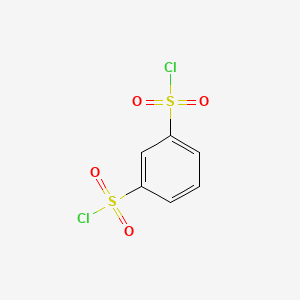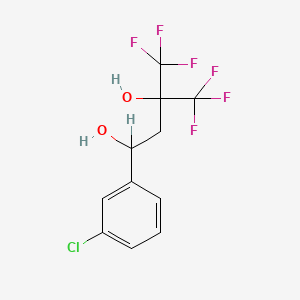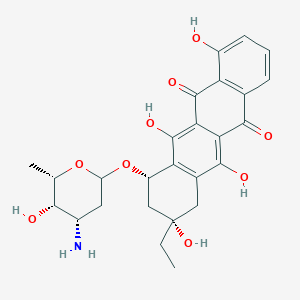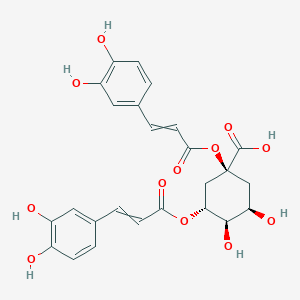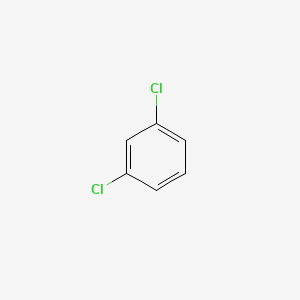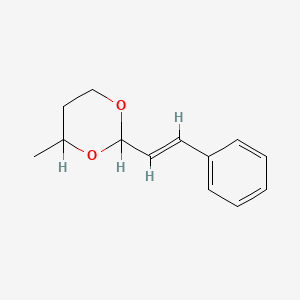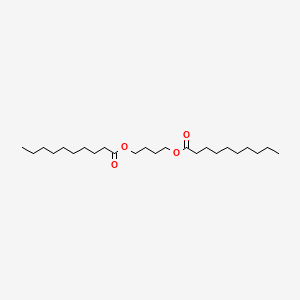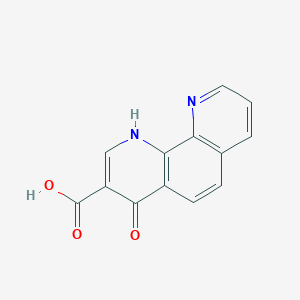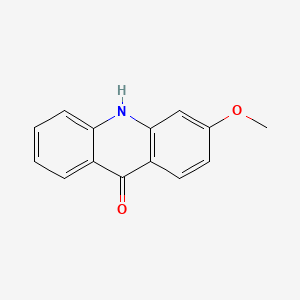
3-Methoxyacridin-9-one
Übersicht
Beschreibung
3-Methoxyacridin-9-one is a potassium channel antagonist . It has a chemical formula of C14H11NO2, an exact mass of 225.08, and a molecular weight of 225.247 . The elemental analysis shows that it contains Carbon (74.65%), Hydrogen (4.92%), Nitrogen (6.22%), and Oxygen (14.21%) .
Synthesis Analysis
The synthesis of acridine derivatives, including 3-Methoxyacridin-9-one, has been a subject of active research. The Bernthsen Acridine synthesis is one of the most popular and straightforward methods to produce acridine derivatives . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .Molecular Structure Analysis
The molecular structure of 3-Methoxyacridin-9-one is characterized by its planar aromatic rings . The nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and high molecular rigidity .Chemical Reactions Analysis
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Physical And Chemical Properties Analysis
3-Methoxyacridin-9-one is a solid powder . It is soluble in DMSO . It is stable enough for a few weeks during ordinary shipping and time spent in Customs .Wissenschaftliche Forschungsanwendungen
Antiparasitic Properties
3-Methoxyacridin-9-one derivatives exhibit significant antiparasitic properties. Studies have shown that compounds in the 2-methoxyacridine series, particularly those with specific substitutions, demonstrate strong in vitro antiparasitic properties against Leishmania infantum. The antileishmanial activity of these compounds is influenced by the nature of substituents at specific positions, suggesting their potential as multitarget drugs targeting DNA metabolism and other biochemical pathways (Di Giorgio et al., 2003).
RNA Hydrolysis and Activation
Research indicates that 9-Amino-2-methoxyacridine derivatives are effective in RNA hydrolysis and activation. When conjugated with oligonucleotides, these compounds can lead to efficient site-selective RNA scission, suggesting their use in biochemical and genetic research. The efficiency of RNA hydrolysis is dependent on the acidity of the acridine and the structure of the linker used in the conjugate (Kuzuya et al., 2002).
DNA Interaction Studies
9-Methoxyacridin-9-one and its derivatives have been utilized in studies focusing on DNA interactions. These compounds, particularly those with specific substitutions, have been found to interact with DNA, leading to alterations such as unwinding and affecting enzyme activities. Such properties make them valuable tools in nucleic acid research and the study of DNA-binding compounds (Sinha et al., 1976).
Anticancer Activity
Certain derivatives of 9-Amino acridine, including those with 3-methoxyacridine moieties, have shown potential in anticancer research. These compounds, upon condensation with various cyclic imides, have exhibited significant in vitro anticancer activity against multiple human cancer cell lines. This suggests their potential in the development of new anticancer therapies (Kumar et al., 2015).
Fluorescence Probe Development
9-Methoxyacridin-9-one derivatives have been explored as fluorescence probes in drug-protein binding studies. These compounds exhibit fluorescence characteristics influenced by solvent and protein interactions, making them suitable for studying the interactions of drugs with proteins (Ma et al., 1974).
Safety And Hazards
Zukünftige Richtungen
The development of acridine derivatives, including 3-Methoxyacridin-9-one, with enhanced therapeutic potency and selectivity is a topic of ongoing research . It is strongly desired for thermally activated delayed fluorescence (TADF) compounds to possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously .
Eigenschaften
IUPAC Name |
3-methoxy-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBWQPLAHHOFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210737 | |
| Record name | 3-Methoxyacridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyacridin-9-one | |
CAS RN |
61736-68-3 | |
| Record name | 3-Methoxyacridin-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061736683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxyacridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



